2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with thiourea to yield the final thiazolidine compound. The reaction conditions generally require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidine ring and aromatic groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxamide
- 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
- 2-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carboxamide
Uniqueness
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is unique due to the specific arrangement of its dichlorophenyl and methylphenyl groups. This arrangement influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2OS/c1-11-4-2-3-5-15(11)20-17(22)21-8-9-23-16(21)12-6-7-13(18)14(19)10-12/h2-7,10,16H,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDCMPJMDWFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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